molecular formula C27H20Cl2F3N2O3PS B3042849 1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea CAS No. 680214-51-1

1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Cat. No. B3042849
CAS RN: 680214-51-1
M. Wt: 611.4 g/mol
InChI Key: QPDMKKBGPNFGJU-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea” is a complex organic molecule that contains several functional groups. These include chlorophenyl groups, a diphenoxyphosphoryl group, a trifluoromethylphenyl group, and a thiourea group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of these groups would likely result in a highly conjugated system, leading to interesting electronic and optical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the chlorophenyl groups might undergo nucleophilic aromatic substitution reactions, while the thiourea group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of the functional groups present .

properties

IUPAC Name

1-[(4-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2F3N2O3PS/c28-20-14-11-18(12-15-20)25(34-26(39)33-24-17-19(27(30,31)32)13-16-23(24)29)38(35,36-21-7-3-1-4-8-21)37-22-9-5-2-6-10-22/h1-17,25H,(H2,33,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMKKBGPNFGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
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1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
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1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
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1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

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